N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
CAS No.: 67346-50-3
VCID: VC21334917
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is a complex organic compound with a specific stereochemistry, which plays a crucial role in its biological activity. It is classified as an adrenergic beta-2 receptor agonist, known for its prolonged duration of action. This compound is primarily used in the management of asthma and the treatment of chronic obstructive pulmonary disease (COPD) due to its bronchodilatory properties . Synthesis and CharacterizationWhile specific synthesis details for this compound are not available in the search results, its characterization involves advanced spectroscopic techniques such as NMR and mass spectrometry. The structure is also confirmed by computational methods like InChI and SMILES notations . Biological ActivityAs an adrenergic beta-2 receptor agonist, this compound acts by stimulating beta-2 adrenergic receptors in the lungs, leading to bronchodilation. This makes it effective in treating respiratory conditions like asthma and COPD by improving airflow and reducing symptoms such as wheezing and shortness of breath . Comparison with Related CompoundsOther compounds with similar structures, such as formoterol, are also used in respiratory therapy. These compounds share the beta-2 agonist activity but may differ in duration of action and side effect profiles. |
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CAS No. | 67346-50-3 |
Product Name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide |
Molecular Formula | C19H24N2O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1 |
Standard InChIKey | BPZSYCZIITTYBL-BFUOFWGJSA-N |
Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O |
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (S,R)-Formoterol; Formamide, N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, [S-(R*,S*)]- |
PubChem Compound | 9862958 |
Last Modified | Apr 15 2024 |
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